N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a complex organic compound that features an imidazole ring, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and oxazole rings, followed by their coupling with the methoxyphenyl group. Common reagents used in these reactions include imidazole, methoxybenzaldehyde, and oxazole derivatives. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the imidazole and oxazole rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The oxazole ring may participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Imidazol-4-yl)ethyl]acrylamide
- 4-(1H-Imidazol-1-yl)phenol
- 2-(1H-Imidazol-1-yl)ethanol
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is unique due to its combination of imidazole, methoxyphenyl, and oxazole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C16H16N4O3/c1-22-13-4-2-11(3-5-13)14-8-15(23-20-14)16(21)18-7-6-12-9-17-10-19-12/h2-5,8-10H,6-7H2,1H3,(H,17,19)(H,18,21) |
InChI Key |
SIJQFFOFLDALRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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